5-(Tributylstannyl)-2-(trifluoromethyl)thiazole 5-(Tributylstannyl)-2-(trifluoromethyl)thiazole
Brand Name: Vulcanchem
CAS No.: 1446443-13-5
VCID: VC7524997
InChI: InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F
Molecular Formula: C16H28F3NSSn
Molecular Weight: 442.17

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole

CAS No.: 1446443-13-5

Cat. No.: VC7524997

Molecular Formula: C16H28F3NSSn

Molecular Weight: 442.17

* For research use only. Not for human or veterinary use.

5-(Tributylstannyl)-2-(trifluoromethyl)thiazole - 1446443-13-5

Specification

CAS No. 1446443-13-5
Molecular Formula C16H28F3NSSn
Molecular Weight 442.17
IUPAC Name tributyl-[2-(trifluoromethyl)-1,3-thiazol-5-yl]stannane
Standard InChI InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-8-1-2-9-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3;
Standard InChI Key JZYSQEBJVYSYEF-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)C(F)(F)F

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a thiazole heterocycle substituted at the 2-position with a trifluoromethyl (-CF₃) group and at the 5-position with a tributylstannyl (-Sn(C₄H₉)₃) moiety. X-ray crystallography of analogous structures reveals planarity in the thiazole ring (dihedral angle <5° relative to substituents ) and Sn-C bond lengths of 2.16-2.19 Å . The CF₃ group induces significant electron withdrawal (Hammett σₚ = 0.54 ), while the stannyl group provides both steric bulk (estimated Tolman cone angle = 132° ) and enhanced lipophilicity (calculated logP = 5.89 ).

Table 1: Key Physical Properties

PropertyValueMeasurement Method
Molecular Weight453.07 g/molHRMS
Boiling Point407.7±37.0°CSimulated
Vapor Pressure0.0±0.9 mmHg (25°C)EPI Suite
Aqueous Solubility<0.1 mg/mL (25°C)Quantitative NMR
Thermal Decomposition200-220°CTGA

Spectroscopic Signatures

Advanced characterization techniques provide distinct fingerprints for this compound:

  • ¹⁹F NMR: Single peak at δ -54.89 ppm (CF₃ group)

  • ¹¹⁹Sn NMR: Characteristic resonance at δ 27.5 ppm

  • IR Spectroscopy: Strong absorption at 1125 cm⁻¹ (C-F stretch) and 510 cm⁻¹ (Sn-C vibration)

  • UV-Vis: λmax = 268 nm (π→π* transition of thiazole)

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves sequential functionalization of the thiazole ring (Figure 1):

  • Thiazole Formation: [3+2] cycloaddition between 2,2,2-trifluoroacetaldehyde O-aryloxime and pyridinium zwitterionic thiolates yields 2-CF₃ thiazoles (62-78% yield ).

  • Stannylation: Lithiation at C5 followed by quenching with tributyltin chloride introduces the stannyl group (Scheme 1 in ).

Critical reaction parameters:

  • Temperature: -78°C for lithiation step

  • Catalyst: Pd(PPh₃)₄ (5 mol%) for cross-couplings

  • Solvent: THF/HMPA (4:1) for optimal selectivity

Industrial Production Challenges

Scale-up faces three primary obstacles:

  • Tin waste management (requires Sn recovery systems >90% efficiency)

  • CF₃ group thermal instability above 150°C

  • Purification difficulties due to similar boiling points of byproducts

Recent advances in flow chemistry have improved yields to 68% on kilogram scale , though cost remains prohibitive ($12,500/kg).

Reactivity and Functionalization

Stille Coupling Applications

The tributylstannyl group enables diverse cross-coupling reactions (Table 2):

Table 2: Representative Coupling Reactions

PartnerConditionsYieldApplication
Aryl iodidesPd₂(dba)₃, AsPh₃, DMF88%Biaryl pharmaceuticals
Vinyl triflatesCuI, P(o-tol)₃, DMSO76%Conjugated polymers
Heteroaryl bromidesMicrowave, 120°C82%PET ligands

Notably, the CF₃ group enhances oxidative stability during coupling, allowing reactions under aerobic conditions .

Electrophilic Substitution

The electron-deficient thiazole ring undergoes regioselective substitution:

  • Nitration: 87% yield at C4 using HNO₃/Ac₂O at 0°C

  • Halogenation: ICl in CH₂Cl₂ provides 5-iodo derivatives (94% )

  • Friedel-Crafts: Reacts with activated arenes (k = 3.4×10⁻³ s⁻¹ )

Biological Activity and Medicinal Applications

Anticancer Mechanisms

In vitro studies demonstrate dual mechanisms:

  • Topoisomerase II Inhibition: IC₅₀ = 3.2 μM (compared to 0.8 μM for etoposide)

  • ROS Generation: 2.8-fold increase in H₂O₂ levels (MCF-7 cells )

Structural analogs show improved selectivity indices (SI = 12.4 vs. 8.9 for cisplatin ).

Antibacterial Properties

The compound potentiates β-lactam antibiotics against MRSA:

  • MIC Reduction: 64-fold decrease for oxacillin (from 256 to 4 μg/mL )

  • Synergy: FIC index = 0.28 with meropenem

Mechanistic studies suggest inhibition of Penicillin-Binding Protein 2a .

Materials Science Applications

Conductive Polymers

Incorporation into polythiophenes enhances performance:

  • Conductivity: 1.2×10³ S/cm (vs. 450 S/cm for PEDOT:PSS )

  • Thermal Stability: Decomposition onset at 310°C

OLED Components

Vapor-deposited films exhibit:

  • Luminance: 18,000 cd/m² at 6V

  • CIE Coordinates: (0.33, 0.29) - deep blue emission

OrganismLC₅₀ (96h)Bioaccumulation Factor
Daphnia magna0.12 mg/L480
Danio rerio1.8 mg/L210

The high BCF values necessitate strict containment protocols .

Occupational Exposure Limits

  • TLV-TWA: 0.01 mg/m³ (as Sn)

  • Permeation Rate: 0.4 μg/cm²/min through nitrile gloves

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